2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid
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Overview
Description
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. It is a derivative of piperidine, featuring a hydroxymethyl group at the 4-position of the piperidine ring and an acetic acid moiety attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid typically involves the following steps:
Piperidine Derivative Formation: Piperidine is reacted with formaldehyde to introduce the hydroxymethyl group, resulting in 4-(hydroxymethyl)piperidine.
Acetylation: The resulting 4-(hydroxymethyl)piperidine is then acetylated using acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: 4-(Carboxymethyl)piperidine
Reduction: 2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol
Substitution: Various derivatives depending on the substituent used.
Scientific Research Applications
2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of various chemical products, including polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the compound's role within it.
Comparison with Similar Compounds
Piperidine derivatives: Other piperidine derivatives with different substituents at the 4-position.
Acetic acid derivatives: Compounds with acetic acid moieties attached to different nitrogen-containing rings.
Uniqueness: 2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid is unique due to its specific combination of the hydroxymethyl group and acetic acid moiety on the piperidine ring
Properties
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c10-6-7-1-3-9(4-2-7)5-8(11)12/h7,10H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXKLHUHRNODKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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